1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole
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Overview
Description
1-(2,3-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring and two methyl groups attached to the pyrrole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole can be achieved through several methods. One common method involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under specific reaction conditions. The reaction typically occurs at a temperature range of 90-120°C for charging and 120-220°C for the reaction itself . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve high purity.
Industrial Production Methods
For industrial production, the method described above is often optimized to increase yield and reduce waste. The use of protonic solvents in the after-treatment process helps achieve a purity of over 99.5% and a yield of more than 59.5% . This method is suitable for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrrole oxides.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of substituted phenyl pyrroles.
Scientific Research Applications
1-(2,3-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole is used in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dichlorophenyl)piperazine: A compound with a similar structure but with a piperazine ring instead of a pyrrole ring.
1-(3-Chlorophenyl)piperazine: A related compound with only one chlorine atom on the phenyl ring.
3,4-Dichlorophenylpiperazine: Another similar compound with chlorine atoms at different positions on the phenyl ring.
Uniqueness
1-(2,3-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H11Cl2N |
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Molecular Weight |
240.12 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-2,5-dimethylpyrrole |
InChI |
InChI=1S/C12H11Cl2N/c1-8-6-7-9(2)15(8)11-5-3-4-10(13)12(11)14/h3-7H,1-2H3 |
InChI Key |
DYVJPIZUNZZUKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=C(C(=CC=C2)Cl)Cl)C |
Origin of Product |
United States |
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